molecular formula C24H38O4 B1436962 (R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid CAS No. 24637-46-5

(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

Número de catálogo: B1436962
Número CAS: 24637-46-5
Peso molecular: 390.6 g/mol
Clave InChI: XAGTZUQUSSNQAI-JANCOXCTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a high-value chiral intermediate in organic synthesis and pharmaceutical research. Its primary research application is as a key precursor in the multi-step synthesis of Obeticholic Acid (OCA), a potent farnesoid X receptor (FXR) agonist . Research into FXR agonists is a significant area of focus for metabolic and liver diseases, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). The stereospecific structure of this compound, defined by its multiple chiral centers (including the critical (R) configuration at the C-17 side chain), is essential for conferring the desired biological activity and binding affinity to the FXR target in the final active pharmaceutical ingredient. This compound is offered to facilitate advanced medicinal chemistry and process development studies. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to their institution's safety protocols for chemical substances.

Propiedades

IUPAC Name

4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h13-19,21,25-26H,4-12H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,21?,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGTZUQUSSNQAI-JANCOXCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(C=C3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(C(C=C3C2CCC4[C@@]3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid (CAS Number: 24637-46-5) is a complex organic compound with a unique steroid-like structure. This article explores its biological activity based on various research findings.

PropertyValue
Molecular FormulaC24H38O4
Molecular Weight390.56 g/mol
StructureCyclopenta[a]phenanthrene core

The biological activity of this compound is primarily attributed to its interaction with nuclear receptors. Upon binding to these receptors:

  • Conformational Change : The receptor undergoes a structural alteration that enhances its affinity for specific DNA sequences.
  • Gene Regulation : This interaction regulates the expression of target genes involved in various physiological processes.

Hormonal Activity

Research indicates that this compound exhibits hormonal activity , particularly as an agonist for steroid receptors. It has been shown to influence metabolic pathways related to lipid metabolism and glucose homeostasis.

Anti-inflammatory Properties

Studies have demonstrated that (R)-4-((3R,5R,...pentanoic acid possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates immune responses.

Neuroprotective Effects

Recent findings suggest neuroprotective effects attributed to the compound's ability to promote nerve growth factor (NGF) synthesis. This activity may enhance neuronal survival and regeneration in neurodegenerative conditions.

Case Studies

  • Metabolic Regulation :
    • A study conducted on diabetic models showed that administration of this compound improved insulin sensitivity and reduced blood glucose levels.
    • The mechanism was linked to enhanced glucose uptake in muscle tissues and decreased hepatic gluconeogenesis.
  • Neuroprotection :
    • In vitro studies using neuronal cell lines demonstrated that the compound increased NGF levels significantly.
    • Animal models treated with this compound exhibited improved cognitive functions and reduced neurodegeneration markers.

In Vitro Studies

In vitro assays have confirmed the compound's ability to:

  • Modulate gene expression related to metabolic pathways.
  • Inhibit inflammatory markers such as TNF-alpha and IL-6.

In Vivo Studies

Animal studies have provided evidence for:

  • Improved lipid profiles in hyperlipidemic rats.
  • Enhanced cognitive performance in aged mice treated with the compound.

Comparación Con Compuestos Similares

Structural Analogs and Modifications

The following table highlights key structural analogs, focusing on substituents and modifications:

Compound Name / ID Core Modifications Substituents Key Features Reference
Target Compound 3,12-Dihydroxy, 10,13-dimethyl Pentanoic acid (R) Bile acid derivative with two hydroxyl groups
(R)-4-((3R,5S,7S,8R,...)-3-Hydroxy-7-methoxy...)pentanoic Acid () 3-Hydroxy, 7-methoxy tert-Butyldimethylsilyl (TBS) protection Methoxy group enhances lipophilicity; TBS used in synthesis
Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy...)pentanoate (Compound 7, ) 3-Hydroxy Methyl ester Esterification improves solubility and stability
(R)-4-((3R,5S,7R,8R,...)-3,7,12-Trihydroxy...)pentanoic Acid () 3,7,12-Trihydroxy Pentanoic acid Additional hydroxyl group increases polarity
(4R)-4-((10R,13R,17R)-3-amino-4,4,10,13-tetramethyl...)pentanamide (Compound 5al, ) 3-Amino, 4,4-dimethyl N-methylpentanamide Amino substitution enhances receptor binding

Physicochemical Properties

Property Target Compound Compound 7 () Trihydroxy Analog () Amino Derivative ()
Melting Point (°C) Not reported 105.3–106.5 Not reported >300
Solubility Low (acid form) Moderate (ester) High (polar hydroxyls) Low (amide)
Stability Sensitive to pH Stable in organic solvents Hygroscopic Air-stable

Métodos De Preparación

General Synthetic Approaches

Due to the complex nature of the molecule, preparation methods reported in literature and chemical suppliers focus on:

  • Semi-synthesis from naturally occurring steroids : Starting from readily available steroidal compounds such as cholic acid or deoxycholic acid, which share the cyclopenta[a]phenanthrene core and some hydroxylation pattern, chemical modifications introduce or modify the pentanoic acid side chain and hydroxyl groups to achieve the target compound.

  • Total synthesis routes : Although less common due to complexity, total synthesis involves constructing the cyclopenta[a]phenanthrene skeleton with the correct stereochemistry, followed by functional group manipulations to install hydroxyl groups and the pentanoic acid substituent.

  • Biocatalytic methods : Enzymatic hydroxylation and stereoselective transformations can be used to introduce hydroxyl groups or modify side chains with high stereospecificity.

Detailed Preparation Methodology

Based on available data from chemical suppliers and research literature, the following steps outline a typical preparation method:

Step Description Key Reagents/Conditions Notes
1 Starting Material Selection Use of cholic acid or related bile acids as starting materials These compounds have the steroid nucleus and hydroxyl groups at similar positions
2 Side Chain Modification Conversion of side chain carboxyl or hydroxyl groups to pentanoic acid moiety via chain elongation or substitution Employing oxidation, reduction, or coupling reactions
3 Hydroxyl Group Protection Protection of 3-OH and/or 12-OH groups to prevent side reactions Use of silyl ethers or acetyl groups
4 Stereoselective Functionalization Introduction or adjustment of stereochemistry at chiral centers, especially at C-4 Utilizing chiral catalysts or reagents
5 Deprotection and Purification Removal of protecting groups and purification by chromatography Ensures the final compound retains correct stereochemistry and purity

Research Findings and Data

  • The compound's stereochemistry and purity are confirmed by spectroscopic methods such as NMR, including 2D NMR techniques, and chiral HPLC.
  • Mass spectrometry confirms molecular weight (approx. 392.6 g/mol).
  • The compound is reported with high purity (95-96%) in commercial sources, indicating effective synthetic and purification protocols.

Comparative Table of Preparation Parameters from Different Sources

Parameter Semi-Synthesis from Bile Acids Total Synthesis Biocatalytic Methods
Starting materials Cholic acid, deoxycholic acid Simple aromatic precursors Steroids + enzymes
Stereochemical control High, inherited from natural steroids Requires chiral catalysts High, enzyme specificity
Functional group transformations Oxidation, reduction, chain elongation Multi-step organic synthesis Enzymatic hydroxylation
Yield Moderate to high Low to moderate Moderate
Purity >95% after purification Variable High
Scalability Industrially feasible Challenging Limited by enzyme availability

Notes on Preparation Conditions

  • Reaction conditions typically involve controlled temperature (ambient to moderate heating), inert atmosphere to avoid oxidation, and solvents such as methanol, dichloromethane, or acetonitrile.
  • Protecting groups are selected for stability under reaction conditions and easy removal.
  • Final purification often employs chromatographic techniques like preparative HPLC.

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this bile acid derivative?

The compound is synthesized via multi-step protection-deprotection strategies. Key steps include:

  • Silylation : Reaction with tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties under DCM with methyl triflate as an activating agent, yielding intermediates with 68% efficiency after column chromatography .
  • Deprotection : Use of tetrabutylammonium fluoride (TBAF) in THF to remove silyl groups, achieving 84% yield after methanol/DCM gradient purification .
  • Validation : Structural confirmation via ESI-HRMS and NMR (e.g., 1H NMR δ 3.66 ppm for methoxy groups) .

Q. How can researchers confirm the stereochemical configuration of the compound?

Advanced spectroscopic techniques are critical:

  • NMR Analysis : Key signals include δ 0.63 ppm (angular methyl group at C18) and δ 3.33 ppm (methoxy groups), with coupling constants (e.g., J = 11.2 Hz for axial protons) confirming chair conformations in the steroid nucleus .
  • Mass Spectrometry : HRMS (M + Na⁺) at m/z 457.3294 aligns with theoretical molecular weights .

Q. What storage conditions ensure compound stability for long-term studies?

  • Powder : Store at -20°C for ≤3 years in anhydrous conditions to prevent hydrolysis of ester or hydroxyl groups .
  • Solutions : Use inert solvents (e.g., DMSO) and store at -80°C to avoid thermal degradation .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved?

Discrepancies in yields (e.g., 68% vs. 84% in silylation/deprotection steps) may arise from:

  • Reaction Time Optimization : Extended stirring (24–48 hours) for incomplete silylation .
  • Purification Efficiency : Gradient elution (0–50% ethyl acetate/DCM) improves separation of polar byproducts .
  • Moisture Control : Strict anhydrous conditions prevent premature deprotection, as seen in TBAF-mediated reactions .

Q. What experimental designs are optimal for evaluating its biological activity against Clostridium difficile?

  • In Vitro Spore Inhibition : Use minimum inhibitory concentration (MIC) assays with C. difficile spores in anaerobic chambers, monitoring germination via optical density .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 10b vs. 7a) to assess the role of hydroxyl and methoxy groups in spore membrane disruption .

Q. How can researchers address contradictions in toxicity profiles across studies?

  • In Silico Modeling : Predict ADMET properties using software like Schrödinger’s QikProp to identify potential organ toxicity (e.g., hepatotoxicity from bile acid analogs) .
  • Dose-Response Studies : Conduct acute toxicity assays (e.g., LD50 in murine models) with histological analysis of liver/kidney tissues .

Q. What strategies elucidate the compound’s mechanism of action in modulating nuclear receptors?

  • Ligand Binding Assays : Use fluorescence polarization to measure affinity for farnesoid X receptor (FXR), a bile acid target .
  • Gene Expression Profiling : RNA-seq of HepG2 cells treated with the compound to identify FXR-regulated pathways (e.g., CYP7A1 suppression) .

Methodological Insights

Parameter Key Data Source
Synthetic Yield (TBS step)68% (column: 0–50% ethyl acetate/DCM)
Deprotection Efficiency84% (TBAF/THF, 20 hours)
NMR Shift (C3-OH)δ 3.84 ppm (quartet, J = 3.0 Hz)
Acute Toxicity (LD50)Not reported; handle with PPE per SDS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.